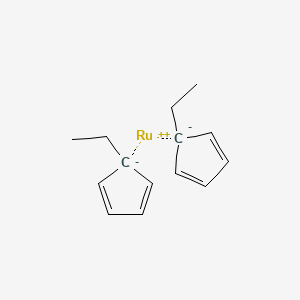
5-(3-Methyl-1H-Pyrazol-1-yl)pyrazine-2-boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
B-[5-(3-methyl-1H-pyrazol-1-yl)-2-pyrazinyl]boronic acid is a boronic acid derivative that features a pyrazole and pyrazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of B-[5-(3-methyl-1H-pyrazol-1-yl)-2-pyrazinyl]boronic acid typically involves the formation of the pyrazole and pyrazine rings followed by the introduction of the boronic acid group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrazole and pyrazine rings. The boronic acid group can then be introduced through a reaction with a boron-containing reagent under suitable conditions .
Industrial Production Methods
Industrial production of B-[5-(3-methyl-1H-pyrazol-1-yl)-2-pyrazinyl]boronic acid may involve scalable synthetic routes that ensure high yield and purity. This often includes optimizing reaction conditions such as temperature, solvent, and catalysts to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
B-[5-(3-methyl-1H-pyrazol-1-yl)-2-pyrazinyl]boronic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and palladium catalysts for cross-coupling reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted pyrazole-pyrazine compounds.
Aplicaciones Científicas De Investigación
B-[5-(3-methyl-1H-pyrazol-1-yl)-2-pyrazinyl]boronic acid has several scientific research applications:
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme inhibition and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of B-[5-(3-methyl-1H-pyrazol-1-yl)-2-pyrazinyl]boronic acid involves its interaction with molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This interaction can modulate various biological pathways, making the compound a valuable tool in biochemical research .
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-1H-pyrazole-5-boronic acid: This compound shares the pyrazole and boronic acid moieties but lacks the pyrazine ring.
1-Methyl-1H-pyrazole-4-boronic acid pinacol ester: Similar in structure but with a different substitution pattern on the pyrazole ring.
Uniqueness
B-[5-(3-methyl-1H-pyrazol-1-yl)-2-pyrazinyl]boronic acid is unique due to the presence of both pyrazole and pyrazine rings, which can confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions in various applications, making it a valuable compound in research and industry.
Propiedades
Fórmula molecular |
C8H9BN4O2 |
|---|---|
Peso molecular |
204.00 g/mol |
Nombre IUPAC |
[5-(3-methylpyrazol-1-yl)pyrazin-2-yl]boronic acid |
InChI |
InChI=1S/C8H9BN4O2/c1-6-2-3-13(12-6)8-5-10-7(4-11-8)9(14)15/h2-5,14-15H,1H3 |
Clave InChI |
UMQMXDSCGGYJOY-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CN=C(C=N1)N2C=CC(=N2)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(7-Bromo-1,1,3-trimethyl-1,3-dihydrobenzo[e]indol-2-ylidene)propenyl]-1,1,3-trimethyl-1h-benzo[e]indolium perchlorate](/img/structure/B13974783.png)
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-4-methyl-, 1,1-dimethylethyl ester](/img/structure/B13974788.png)
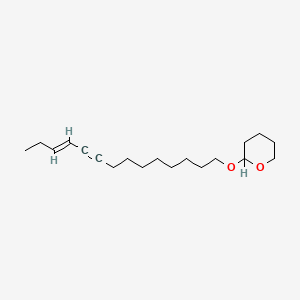
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrrolo[3,2-C]pyridine](/img/structure/B13974810.png)

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazol-2(3H)-one](/img/structure/B13974814.png)
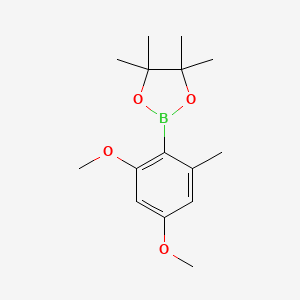
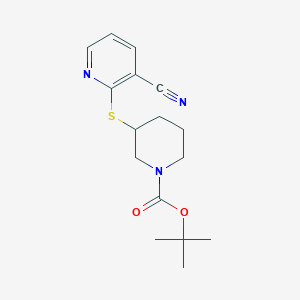

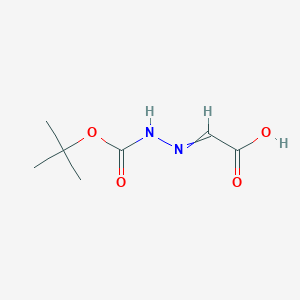
![2-Cyclopropyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13974827.png)

